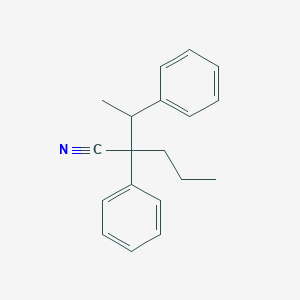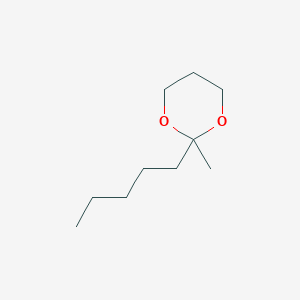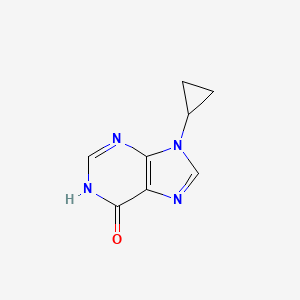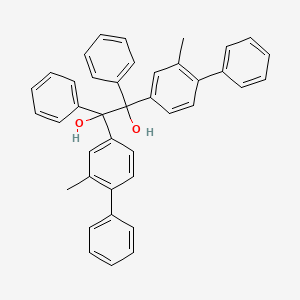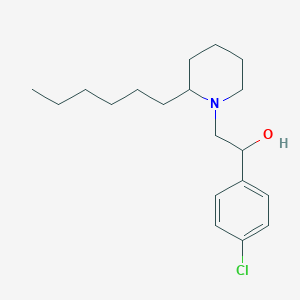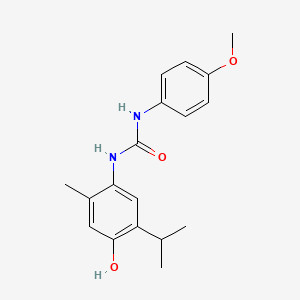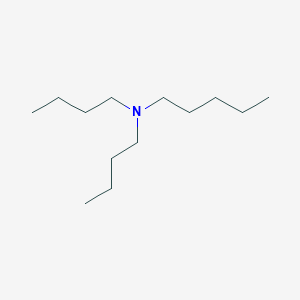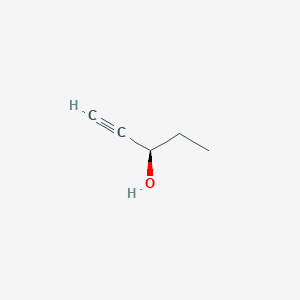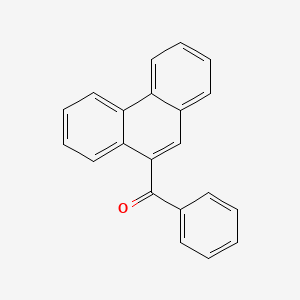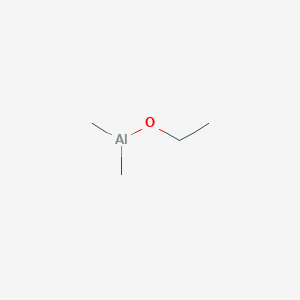
Ethoxy(dimethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy(dimethyl)alumane, also known as ethoxy(dimethyl)aluminum, is an organoaluminum compound with the molecular formula C₄H₁₁AlO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often used as a reagent in organic synthesis.
Méthodes De Préparation
Ethoxy(dimethyl)alumane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylaluminum with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{Al(CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Al(CH}_3\text{)}_2\text{OC}_2\text{H}_5 + \text{CH}_4 ]
In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. These methods often include purification steps such as distillation and crystallization.
Analyse Des Réactions Chimiques
Ethoxy(dimethyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products. This reaction typically requires strong oxidizing agents.
Reduction: this compound can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Applications De Recherche Scientifique
Ethoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of carbonyl compounds.
Biology: The compound is used in the preparation of certain biological molecules and as a catalyst in biochemical reactions.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other materials. It is also used as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ethoxy(dimethyl)alumane involves its ability to donate or accept electrons in chemical reactions. The aluminum atom in the compound can form coordination complexes with other molecules, facilitating various chemical transformations. The ethoxy group can also participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
Ethoxy(dimethyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum and triethylaluminum. While all these compounds are used as reagents in organic synthesis, this compound is unique due to the presence of the ethoxy group, which imparts different reactivity and selectivity in chemical reactions.
Similar Compounds
Trimethylaluminum (Al(CH₃)₃): Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Triethylaluminum (Al(C₂H₅)₃): Used in the production of polyethylene and other polymers.
Diethylaluminum chloride (Al(C₂H₅)₂Cl): Used as a catalyst in the Ziegler-Natta polymerization of olefins.
This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
6063-59-8 |
|---|---|
Formule moléculaire |
C4H11AlO |
Poids moléculaire |
102.11 g/mol |
Nom IUPAC |
ethoxy(dimethyl)alumane |
InChI |
InChI=1S/C2H5O.2CH3.Al/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
Clé InChI |
MWNKMBHGMZHEMM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Al](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


